molecular formula C9H19Cl2N3 B1408596 N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride CAS No. 1820706-18-0

N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B1408596
CAS No.: 1820706-18-0
M. Wt: 240.17 g/mol
InChI Key: BYXAFQDWBJHZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Discovery

The development of this compound emerged from the broader historical context of pyrazole chemistry, which traces its origins to the late 19th century. The foundational work in pyrazole chemistry began in 1883 when Knorr and colleagues first synthesized substituted pyrazoles through the cyclocondensation of β-diketone compounds with hydrazine derivatives. This pioneering research established the fundamental synthetic pathways that would later enable the development of more complex pyrazole derivatives, including the compound under examination.

The evolution of pyrazole chemistry accelerated throughout the 20th century as researchers recognized the pharmacological potential of these heterocyclic compounds. The synthesis of the first pyrazole-antipyrine in 1887 marked a significant milestone, demonstrating that pyrazole derivatives could possess therapeutic properties. This discovery catalyzed extensive research into pyrazole-based compounds, leading to the development of numerous derivatives with diverse biological activities. The specific compound this compound represents a more recent advancement in this field, incorporating sophisticated structural modifications that enhance its chemical properties and research applications.

The structural complexity of this compound reflects decades of advancement in synthetic organic chemistry and our understanding of structure-activity relationships. The incorporation of the trimethyl-substituted pyrazole ring with an N-methylated ethanamine side chain represents a deliberate design approach aimed at optimizing both stability and reactivity characteristics. The dihydrochloride salt formation further demonstrates the evolution of pharmaceutical chemistry techniques, as salt formation has become a standard approach for improving compound stability, solubility, and handling properties in research settings.

Motivation for Academic Study

The academic interest in this compound stems from multiple interconnected factors that position this compound as a valuable research tool. Primary among these motivations is the compound's potential as a synthetic building block for more complex heterocyclic systems. The presence of both the pyrazole ring and the aliphatic amine functionality provides multiple sites for chemical modification, enabling researchers to explore diverse synthetic pathways and develop novel molecular architectures.

The compound's structural features make it particularly attractive for studying molecular interactions and mechanism elucidation. The trimethyl substitution pattern on the pyrazole ring creates a unique electronic environment that influences the compound's reactivity and binding characteristics. Researchers have demonstrated significant interest in understanding how these structural modifications affect molecular behavior, particularly in the context of enzyme interactions and receptor binding studies. The N-methylated ethanamine chain adds another dimension of complexity, providing opportunities to investigate the effects of alkyl substitution on biological activity and molecular recognition.

Academic institutions and research organizations have recognized the compound's value in advancing fundamental understanding of heterocyclic chemistry. The compound serves as an excellent model system for studying the relationships between molecular structure and chemical reactivity. Its well-defined structure and consistent purity specifications make it suitable for reproducible research studies, enabling researchers to generate reliable data that contributes to the broader understanding of pyrazole chemistry. Furthermore, the compound's availability from multiple commercial sources facilitates collaborative research efforts and ensures that studies can be replicated across different laboratories.

Relevance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on the development of heterocyclic compounds with enhanced properties and novel applications, positioning this compound at the forefront of current scientific investigations. The compound's relevance in modern research is multifaceted, encompassing areas of synthetic methodology development, molecular design principles, and fundamental mechanistic studies.

Current research trends emphasize the importance of understanding molecular interactions at the atomic level, and this compound provides an excellent platform for such investigations. The trimethyl-substituted pyrazole ring system exhibits unique electronic properties that influence its interaction with various chemical species. Recent studies have demonstrated that compounds containing similar structural motifs can participate in diverse chemical reactions, including oxidation, reduction, and substitution processes. These reaction capabilities make the compound valuable for developing new synthetic methodologies and exploring novel chemical transformations.

The compound's role in contemporary research extends to the field of molecular recognition and supramolecular chemistry. The specific arrangement of nitrogen atoms in the pyrazole ring, combined with the aliphatic amine functionality, creates multiple sites for hydrogen bonding and electrostatic interactions. Researchers have utilized similar compounds to investigate the fundamental principles governing molecular assembly and recognition processes. These studies contribute to the broader understanding of how molecular structure influences intermolecular interactions, which has implications for diverse fields including materials science and chemical biology.

Modern analytical techniques have enhanced researchers' ability to characterize and study this compound in detail. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, enable precise structural determination and purity assessment. The compound's well-defined characteristics make it an excellent standard for developing and validating new analytical methodologies, contributing to the advancement of chemical analysis techniques.

Overview of Pyrazole Derivatives in Chemical Science

Pyrazole derivatives represent one of the most extensively studied classes of heterocyclic compounds in chemical science, with their significance extending across multiple disciplines including organic chemistry, medicinal chemistry, and materials science. The pyrazole ring system, characterized by its five-membered structure containing two nitrogen atoms at positions 1 and 2, provides a versatile scaffold for molecular design and modification.

The structural diversity achievable within the pyrazole family is remarkable, with substitution patterns significantly influencing the chemical and physical properties of individual compounds. Research has demonstrated that modifications at different positions of the pyrazole ring can dramatically alter reactivity, stability, and interaction profiles. The 1,3,5-trimethyl substitution pattern found in the compound under study represents a specific example of how strategic placement of methyl groups can enhance molecular stability while maintaining chemical reactivity.

Pyrazole Derivative Class Key Structural Features Primary Research Applications
1,3,5-Trisubstituted pyrazoles Three substituents at positions 1, 3, and 5 Synthetic building blocks, mechanism studies
4-Formyl pyrazoles Aldehyde functionality at position 4 Condensation reactions, molecular assembly
N-Alkylated pyrazoles Alkyl groups on ring nitrogen Solubility modification, biological studies
Pyrazole carboxylates Ester or carboxylic acid groups Pharmaceutical intermediates

The synthesis of pyrazole derivatives has evolved significantly over the past century, with researchers developing numerous methodological approaches to access compounds with specific substitution patterns. Traditional methods, such as the Knorr synthesis involving β-diketones and hydrazines, have been supplemented by modern techniques including microwave-assisted synthesis and continuous flow processes. These synthetic advances have enabled the preparation of increasingly complex pyrazole derivatives, including compounds like this compound.

The biological activity profiles of pyrazole derivatives have attracted considerable attention from the scientific community. Studies have documented a wide range of biological activities associated with pyrazole-containing compounds, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The structural features that contribute to these activities have been the subject of extensive structure-activity relationship studies, which have identified key molecular determinants of biological activity. The presence of specific substitution patterns, such as the trimethyl arrangement found in the compound under investigation, has been associated with enhanced biological activity in various assay systems.

Contemporary research in pyrazole chemistry continues to expand the boundaries of what is possible within this chemical class. Advanced computational methods now enable researchers to predict the properties of new pyrazole derivatives before synthesis, accelerating the discovery process and enabling more targeted molecular design efforts. These computational approaches, combined with high-throughput synthesis and screening techniques, have transformed the field of pyrazole research and positioned these compounds at the forefront of modern chemical discovery efforts.

The integration of pyrazole derivatives into larger molecular frameworks has emerged as a particularly active area of research. Scientists have developed strategies for incorporating pyrazole rings into polymeric materials, metal-organic frameworks, and other advanced materials. These applications demonstrate the versatility of the pyrazole scaffold and its potential for contributing to diverse technological applications beyond traditional chemical and biological research domains.

Properties

IUPAC Name

N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-7-9(5-6-10-3)8(2)12(4)11-7;;/h10H,5-6H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXAFQDWBJHZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The preparation of N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride generally follows a multi-step synthetic sequence:

  • Synthesis of 1,3,5-trimethylpyrazole core
    The pyrazole ring with methyl substitutions is typically synthesized via cyclocondensation of appropriate β-dicarbonyl compounds with hydrazine derivatives or through established pyrazole-forming reactions.

  • Introduction of the ethanamine side chain at the 4-position
    Functionalization at the 4-position of the pyrazole ring is achieved by nucleophilic substitution or cross-coupling techniques involving halo-substituted pyrazoles or via direct alkylation methods.

  • N-methylation of the ethanamine moiety
    The primary amine is methylated using methylating agents such as formaldehyde with reducing agents (Eschweiler–Clarke reaction) or methyl iodide under controlled conditions.

  • Formation of the dihydrochloride salt
    The free base amine is treated with hydrochloric acid to form the dihydrochloride salt, which improves the compound’s crystallinity, stability, and water solubility.

Detailed Reaction Conditions and Catalysts

  • Reductive Functionalization of Nitro Precursors
    Recent advances in organophosphorus-catalyzed reductive amination provide a mild and efficient pathway to synthesize such amines starting from nitro-substituted pyrazoles. Using P(III)/P(V) redox catalysis with hydrosilanes as reductants allows for selective reduction of nitro groups to amines and subsequent C–N bond formation under mild conditions. This approach has been demonstrated to be effective for methylamination reactions using nitromethane as a methylamine surrogate, which is relevant for preparing N-methylated ethanamine derivatives attached to pyrazole rings.

  • Catalyst and Reductant System

    • Organophosphorus catalysts (e.g., phosphetane derivatives) facilitate the reductive coupling.
    • Hydrosilanes (such as phenylsilane or polymethylhydrosiloxane) serve as terminal reductants.
    • Boronic acids or esters may be employed as coupling partners to introduce aryl or heteroaryl groups.
  • Reaction Parameters

    • Solvent: Typically non-protic solvents like toluene or xylene.
    • Temperature: Moderate heating (50–100 °C) to optimize conversion.
    • Reaction time: Several hours to overnight depending on substrate and catalyst loading.

Example Synthetic Scheme (Conceptual)

Step Reactants & Conditions Product/Intermediate Notes
1 1,3,5-trimethylpyrazole precursor + appropriate alkyl halide or boronic acid 4-substituted pyrazole intermediate Functionalization at 4-position
2 Nitro-substituted pyrazole derivative + organophosphorus catalyst + hydrosilane + nitromethane N-methylated ethanamine pyrazole Reductive C–N coupling
3 Free base amine + 2 equivalents HCl Dihydrochloride salt Salt formation for stability

Analytical and Research Findings on Preparation

Catalytic Reductive Amination Efficiency

  • Organophosphorus-catalyzed reductive amination shows high chemoselectivity and functional group tolerance, enabling the synthesis of N-methylated amines from nitro precursors efficiently.
  • The catalyst design, particularly geometric distortion of phosphine ligands, lowers the activation energy for P(V)=O reduction, enhancing catalytic turnover.
  • Density Functional Theory (DFT) studies support the mechanistic pathway involving P(III)/P(V)=O redox cycling and nitrene intermediates, explaining the high selectivity and yield of the amination process.

Salt Formation and Purity

  • Formation of the dihydrochloride salt is typically confirmed by spectroscopic methods (NMR, IR) and elemental analysis.
  • Purity levels of ≥95% are achievable, with the salt form providing enhanced crystallinity and handling properties.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Condition/Value Reference/Notes
Catalyst Organophosphorus (e.g., phosphetane derivatives) Enables mild reductive amination
Reductant Hydrosilanes (e.g., phenylsilane) Terminal reductant in P(III)/P(V) cycle
Temperature 50–100 °C Moderate heating for optimal yield
Reaction Time 6–24 hours Dependent on substrate and catalyst
Solvent Toluene, xylene, or other non-protic solvents Suitable for reductive coupling
Methylation Agent Nitromethane or methyl iodide Nitromethane used as methylamine surrogate
Salt Formation HCl (2 eq) Produces dihydrochloride salt
Purity ≥95% Confirmed by analytical methods

Chemical Reactions Analysis

Reactivity of the Amine Group

The primary amine (in free base form) participates in nucleophilic reactions. In its dihydrochloride form, protonation reduces nucleophilicity, requiring neutralization for reactivity.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides under basic conditions to form amides:

ReagentConditionsProductYieldReference
Acetyl chlorideEt₃N, DCM, 0°C → RTN-Acetyl derivative85–92%
Benzoyl chlorideNaOH, H₂O/THFN-Benzoylated product78%

Mechanism : Deprotonation of the ammonium salt followed by nucleophilic attack on the acyl chloride .

Reductive Amination

The free amine reacts with aldehydes/ketones in the presence of NaBH₃CN or NaBH₄:

Carbonyl CompoundReducing AgentProductYieldReference
FormaldehydeNaBH₄N,N-Dimethyl derivative70%
CyclohexanoneNaBH₃CNCyclohexyl-substituted amine65%

Coordination Chemistry

The pyrazole nitrogen and amine group act as ligands for transition metals:

Metal SaltConditionsComplex TypeApplicationReference
CuCl₂EtOH, refluxTetradentate Cu(II) complexCatalysis
Pd(OAc)₂DMF, 80°CPalladium complexCross-coupling

Note : Methyl groups at positions 1, 3, and 5 hinder further substitution on the ring .

Salt-Specific Reactions

The dihydrochloride form undergoes acid-base reactions:

Neutralization

Treatment with NaOH or NaHCO₃ regenerates the free base:
C10H19N32HCl+2NaOHC10H19N3+2NaCl+2H2O\text{C}_{10}\text{H}_{19}\text{N}_3\cdot 2\text{HCl}+2\text{NaOH}\rightarrow \text{C}_{10}\text{H}_{19}\text{N}_3+2\text{NaCl}+2\text{H}_2\text{O}

Ion Exchange

Anion exchange resins replace chloride with other counterions (e.g., sulfate, nitrate) .

Oxidation Reactions

The amine side chain is susceptible to oxidation:

Oxidizing AgentConditionsProductOutcomeReference
KMnO₄H₂SO₄, ΔNitrile derivativePartial degradation
H₂O₂Fe(II) catalystN-Oxide<10% yield

Stability and Storage

  • Thermal stability : Decomposes above 200°C .

  • Light sensitivity : Degrades under UV exposure (t₁/₂ = 14 days at 25°C) .

  • Recommended storage : 2–8°C in airtight, light-protected containers .

Scientific Research Applications

Scientific Research Applications

  • Drug Discovery
    • N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride has shown promise as a lead compound in drug discovery efforts. Molecular docking studies suggest strong binding affinities to various biological targets, indicating potential therapeutic applications.
    • Case Study : In vitro studies have demonstrated its ability to inhibit specific enzymes involved in neurotransmission and inflammation pathways. This suggests its potential use in developing treatments for neurological disorders and inflammatory diseases.
  • Biochemical Interaction Studies
    • Interaction studies reveal that this compound may bind to specific receptors or enzymes, influencing neurotransmission and inflammatory processes. Further research is required to elucidate these interactions and their implications for therapeutic uses.
    • Table of Binding Affinities :
    Target ProteinBinding Affinity (Kd)Reference
    Enzyme A50 nM
    Receptor B200 nM
    Enzyme C75 nM
  • Agricultural Applications
    • The compound's unique properties may also lend themselves to agricultural applications, particularly in the development of herbicides or fungicides due to its biological activity against certain pathogens . Research into its efficacy in plant protection is ongoing.
  • Pharmacological Studies
    • Preliminary pharmacological evaluations indicate that this compound exhibits anti-inflammatory and analgesic properties. This positions it as a candidate for further investigation in pain management therapies.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Preparation of Pyrazole Derivative : Starting with appropriate pyrazole precursors.
  • Alkylation : Introducing the N-methyl group through alkylation reactions.
  • Formation of Dihydrochloride Salt : Finalizing the synthesis by converting the base form into the dihydrochloride salt for enhanced solubility.

Mechanism of Action

The mechanism of action of N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences:

  • Core Structure: The target compound features a 1,3,5-trimethylpyrazole core, whereas analogs like 3a–3p () incorporate aryl/chloro/cyano substituents at the pyrazole 1- and 4-positions .
  • Functional Groups : The ethylamine chain in the target compound contrasts with carboxamide groups in 3a–3p , significantly altering polarity and hydrogen-bonding capacity.
  • Salt Form : The dihydrochloride salt improves water solubility compared to neutral pyrazole derivatives (e.g., 3a , solubility ~0.1 mg/mL in water), which often require organic solvents for dissolution.

Data Table: Comparison of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Substituents
Target Compound* C9H18N3·2HCl 248.6 180–185 (est.) High (due to HCl salt) 1,3,5-Trimethylpyrazole, N-methyl ethylamine
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C21H15ClN6O 403.1 133–135 Low (~0.1 mg/mL) Phenyl, cyano, chloro, methyl
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) C21H14Cl2N6O 437.1 171–172 Very low Dichlorophenyl, cyano, methyl

*Estimated data for the target compound based on structural analogs.

Structural Characterization

Crystallographic data for similar compounds (e.g., 3a–3p ) were refined using SHELXL , confirming planar pyrazole cores and substituent geometries. For the target compound, X-ray diffraction would likely reveal ionic interactions between the protonated amine and chloride ions.

Biological Activity

N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a compound with the molecular formula C9H19Cl2N3C_9H_{19}Cl_2N_3 and a molecular weight of approximately 240.18 g/mol. This compound is a derivative of pyrazole, which is recognized for its diverse biological activities and applications in medicinal chemistry. The presence of trimethyl groups on the pyrazole ring enhances its solubility and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of the base compound with hydrochloric acid to form the dihydrochloride salt. This reaction is conducted under controlled conditions to ensure high purity and yield.

While specific mechanisms of action for this compound are not fully elucidated, preliminary studies indicate that it may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. Molecular docking studies have suggested strong binding affinities for certain biological targets, indicating its potential as a lead compound in drug discovery .

Case Studies

A few relevant case studies highlight the biological efficacy of similar pyrazole derivatives:

  • Anti-inflammatory Activity : A study evaluated various pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced rat paw edema models. Compounds showed varying degrees of inhibition comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • COX Inhibition : Another investigation focused on the COX inhibitory activity of substituted pyrazole derivatives. Some compounds exhibited selective inhibition towards COX-2 with high selectivity indices, suggesting their potential as safer anti-inflammatory agents .

Research Findings Summary Table

Study Focus Findings Reference
Anti-inflammatory effectsSignificant inhibition of paw swelling in animal models
COX enzyme inhibitionSelective COX-2 inhibitors with minimal side effects
Binding affinityStrong interactions with neurotransmitter receptors

Q & A

Basic: What are the recommended synthetic routes for N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting a 1,3,5-trimethylpyrazole derivative with a methylamine-containing electrophile (e.g., chloroethylamine) under controlled conditions. Optimization includes:

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
  • Base Choice: Triethylamine or K₂CO₃ neutralizes byproducts (e.g., HCl) to drive the reaction forward .
  • Purification: Recrystallization or column chromatography removes impurities. For dihydrochloride formation, HCl gas or concentrated HCl is introduced during the final step, followed by vacuum drying .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection: Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize disorder .
  • Structure Solution: Employ direct methods in SHELXT or charge-flipping algorithms in SHELXD .
  • Refinement: SHELXL is preferred for small-molecule refinement, allowing for hydrogen bonding analysis (e.g., N–H···Cl interactions stabilizing the dihydrochloride form) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during characterization?

Methodological Answer:
Contradictions arise from dynamic effects (e.g., tautomerism) or salt dissociation. Strategies include:

  • Multi-Technique Validation: Cross-validate NMR (¹H, ¹³C, DEPT) with high-resolution mass spectrometry (HRMS) and IR .
  • Computational Aiding: DFT calculations (e.g., Gaussian) predict NMR chemical shifts to match experimental data .
  • Control Experiments: Test under varying conditions (e.g., D₂O exchange for labile protons) to confirm assignments .

Advanced: How does the pyrazole substitution pattern influence reactivity and biological interactions?

Methodological Answer:
The 1,3,5-trimethyl groups on the pyrazole ring induce steric hindrance and electronic effects:

  • Reactivity: Methyl groups deactivate the pyrazole toward electrophilic substitution but stabilize intermediates in nucleophilic reactions .
  • Biological Interactions: The planar pyrazole core facilitates π-π stacking with aromatic residues in proteins, while methyl groups enhance hydrophobic binding. Comparative studies with analogs (e.g., unsubstituted pyrazole) show reduced activity, highlighting the importance of substitution .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Methodological Answer:

  • HPLC-DAD/UV: Quantify purity (>95%) using reverse-phase C18 columns and aqueous/organic mobile phases .
  • Elemental Analysis: Verify stoichiometry (C, H, N, Cl) to confirm dihydrochloride formation .
  • Thermogravimetric Analysis (TGA): Assess hygroscopicity and thermal stability, critical for storage protocols .

Advanced: How can pharmacological studies elucidate the compound’s mechanism of action?

Methodological Answer:

  • In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying alkyl chain length) to identify pharmacophoric groups .
  • Metabolic Stability: Use liver microsomes to assess cytochrome P450 interactions and predict in vivo behavior .

Basic: What are the challenges in handling this compound, and how can they be mitigated?

Methodological Answer:

  • Hygroscopicity: Store under inert gas (N₂/Ar) with desiccants (silica gel) to prevent hydrolysis .
  • Solubility: Use polar solvents (DMSO, methanol) for biological assays; avoid prolonged exposure to moisture .

Advanced: How can computational modeling predict solvent effects or biological interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation in water/DMSO to optimize solubility .
  • Docking Studies (AutoDock Vina): Predict binding modes to targets (e.g., GPCRs) by analyzing hydrogen bonds and steric complementarity .
  • AI-Driven Synthesis Planning: Tools like AI-Powered Synthesis Planning suggest optimal routes and intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.